![molecular formula C6H11N3O B2374044 (2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol CAS No. 202931-85-9](/img/structure/B2374044.png)
(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol
Vue d'ensemble
Description
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their broad range of applications in medicinal, biochemical, and material sciences . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds is characterized by three nitrogen atoms and two carbon atoms in a five-membered ring . The structures of these derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole compounds are diverse due to their ability to accommodate a broad range of substituents. This allows for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds can vary depending on their specific structure. For example, the parent 1H-1,2,4-triazole is a white powder solid, very soluble in water, and also soluble in organic solvents .Applications De Recherche Scientifique
Drug Discovery
1,2,3-triazoles have been used extensively in drug discovery due to their high chemical stability and strong dipole moment . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles play a crucial role in organic synthesis . Their unique properties make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles have been used due to their high chemical stability . They can withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
1,2,3-triazoles have found applications in supramolecular chemistry . Their strong dipole moment and hydrogen bonding ability make them suitable for this field .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules . The 1,2,3-triazole ring acts as a linker between the two biomolecules .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their ability to mimic the amide bond . They are used in the design of peptidomimetics, molecules that mimic the structure of peptides .
Fluorescent Imaging
1,2,3-triazoles have been used in fluorescent imaging . They can be incorporated into fluorescent probes, which are used to visualize and track the movement of molecules in biological systems .
Materials Science
In materials science, 1,2,3-triazoles have been used due to their high chemical stability and strong dipole moment . They can be incorporated into the design of new materials with improved properties .
Safety and Hazards
While specific safety and hazard information for “(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol” was not found, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
Propriétés
IUPAC Name |
(2-propyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-3-9-6(4-10)7-5-8-9/h5,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGHJCAIAMWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


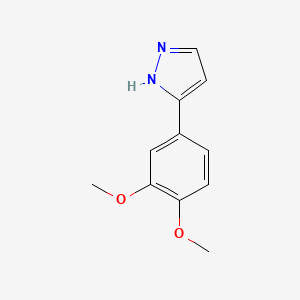

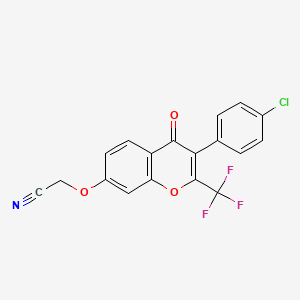
![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)
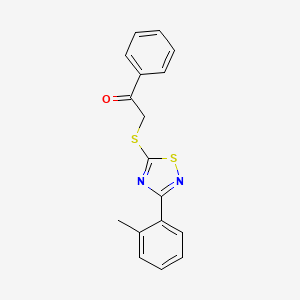
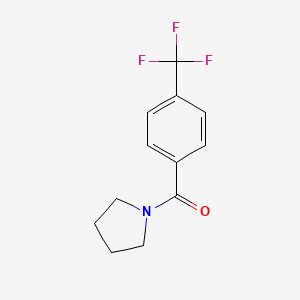
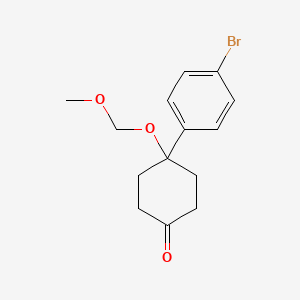
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)
![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)
![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)
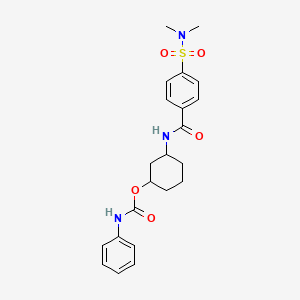
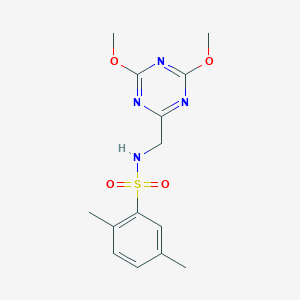
![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)